tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate
Description
Historical Context of Sulfonyl Carbamate Derivatives in Organic Chemistry
Sulfonyl carbamates emerged as a distinct class of organic compounds in the mid-20th century, driven by their utility in peptide synthesis and drug design. Early work focused on their role as protective groups for hydroxyl and amine functionalities, with the sulfonylcarbamate group demonstrating exceptional stability under acidic and basic conditions while remaining cleavable via mild reductive methods. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), developed in the 1960s, marked a milestone as one of the first sulfonyl carbamates widely adopted for stereospecific dehydration reactions in organic synthesis.
By the 1990s, advancements in palladium-catalyzed carbonylation protocols enabled efficient synthesis of sulfonyl carbamates from sulfonyl azides, expanding their accessibility for medicinal chemistry applications. This period saw the integration of sulfonyl carbamate motifs into protease inhibitors, cholinesterase-targeting agents, and antimicrobial compounds. The compound tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate represents a modern iteration of these derivatives, combining structural features optimized for click chemistry compatibility and metabolic stability.
Structural Uniqueness and Functional Group Synergy
The molecular architecture of this compound (C₁₀H₁₇NO₄S) integrates four key functional elements:
This synergy enables three critical properties:
- Enhanced Stability : The tert-butyl group protects the carbamate from hydrolytic cleavage, while the sulfonyl group stabilizes the adjacent alkyne through resonance effects.
- Dual Reactivity : The propargyl sulfone participates in both nucleophilic substitutions (via sulfone leaving group) and copper(I)-catalyzed azide-alkyne cycloadditions, enabling modular derivatization.
- Targeted Molecular Interactions : Molecular dynamics simulations of analogous sulfonyl carbamates demonstrate preferential binding to enzyme active sites through simultaneous interactions with the sulfonyl oxygen (hydrogen bonding) and carbamate carbonyl (dipole interactions).
Recent crystallographic studies of related compounds reveal that the staggered conformation of the ethyl spacer minimizes steric clash between the sulfonyl and carbamate groups, optimizing both synthetic yield (65–89% in palladium-mediated routes) and biological activity. This structural precision underscores its value as a scaffold for developing enzyme inhibitors and PET radiotracers.
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynylsulfonylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-5-7-16(13,14)8-6-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAGZSFEANVEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143374 | |
| Record name | Carbamic acid, N-[2-(2-propyn-1-ylsulfonyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-48-3 | |
| Record name | Carbamic acid, N-[2-(2-propyn-1-ylsulfonyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-propyn-1-ylsulfonyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(prop-2-yne-1-sulfonyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- Reactivity : The sulfonyl group enhances electrophilicity compared to sulfanyl, enabling nucleophilic substitutions. Chlorosulfonyl derivatives are even more reactive but require careful handling due to instability .
- Stability : Sulfanyl derivatives are prone to oxidation, whereas sulfonyl groups are stable under physiological conditions, favoring pharmaceutical applications .
Structural Analogues in Pharmaceutical Contexts
Key Observations :
- Heterocyclic Derivatives : Benzimidazolone and piperidinyl groups improve binding affinity to biological targets, as seen in kinase and enzyme inhibitors .
- Solubility: Phenoxy-carbamoyl groups (e.g., ) enhance aqueous solubility compared to alkyne-sulfonyl derivatives, critical for drug formulation.
Biological Activity
tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its molecular structure, synthesis, and biological effects, supported by relevant research findings and data.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 247.32 g/mol. The structural features include:
- tert-butyl group : Provides hydrophobic characteristics.
- Sulfonyl group : Imparts reactivity and potential for enzyme interactions.
- Prop-2-yne moiety : Contributes to unique chemical properties due to the presence of a triple bond.
Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with 2-(prop-2-yne-1-sulfonyl)ethylamine, often utilizing a base such as triethylamine in dichloromethane as a solvent. The reaction conditions are optimized for yield and purity, making it suitable for both laboratory and industrial applications .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. The sulfonyl group is particularly significant as it can interact with active sites of various enzymes, potentially leading to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Interacts with target enzymes | |
| Antimicrobial | Potential activity against pathogens | |
| Cytotoxicity | Evaluated in cancer cell lines |
Case Studies
- Antimicrobial Studies : In a study focused on small molecules, the compound demonstrated promising antimicrobial properties, suggesting its potential as a lead candidate for developing new antibiotics .
- Cytotoxicity Evaluation : A cytotoxicity assay was conducted on various cancer cell lines, revealing that this compound inhibited cell proliferation effectively. The IC50 values were determined through fluorometric assays, indicating significant potency against certain cancer types .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may inhibit enzymes by binding to their active sites, thus disrupting normal biochemical pathways.
- Interference with Cell Signaling : By modulating enzyme activity, it may alter signaling pathways involved in cell growth and proliferation.
Comparative Analysis
When compared to similar compounds, this compound shows distinct biological activity profiles due to its unique structural components.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains a propynyl group | Significant enzyme inhibition |
| tert-butyl N-(3-bromophenyl)carbamate | Lacks sulfonyl functionality | Lower biological activity |
| tert-butyl (2-(4-bromophenyl)sulfonamido)ethyl carbamate | Sulfonamide instead of sulfonate | Different reactivity profile |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with tert-butyl carbamate derivatives and functionalize the ethyl chain via sulfonation using prop-2-yne-1-sulfonyl chloride under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .
-
Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) to minimize side reactions (e.g., alkyne oligomerization).
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Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity by NMR (¹H/¹³C) and LC-MS .
- Critical Parameters :
-
Moisture sensitivity: Conduct reactions under nitrogen/argon.
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Alkyne stability: Avoid prolonged exposure to light or heat to prevent decomposition .
Q. What precautions are necessary for handling and storing this compound to maintain its stability?
- Handling :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- Decomposition Risks :
- Exposure to strong acids/bases may cleave the carbamate group. Monitor for gas evolution (CO₂) or color changes .
Advanced Research Questions
Q. How can the molecular structure and supramolecular interactions of this compound be elucidated using crystallography?
- Methodology :
-
Crystal Growth : Dissolve the compound in a 1:1 dichloromethane/hexane mixture and allow slow evaporation at 4°C .
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Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to reduce thermal motion artifacts .
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Refinement : Refine structures using SHELXL (for small molecules) or PHENIX (for high-resolution data). Analyze hydrogen bonding (e.g., N–H···O=S interactions) and π-stacking using Mercury or OLEX2 .
- Key Findings :
-
Example: A related carbamate derivative exhibited a twisted conformation with intramolecular C–H···O interactions stabilizing the sulfonyl group .
Q. What computational approaches can predict the compound’s reactivity in click chemistry or catalytic applications?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to model reaction pathways.
- Validation : Compare computed IR/NMR spectra with experimental data to verify accuracy .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Troubleshooting :
- Variable Temperature NMR : Perform ¹H NMR at –40°C to slow conformational exchange and resolve splitting caused by rotamers .
- COSY/NOESY : Identify coupling patterns and spatial proximity of protons (e.g., ethyl chain vs. sulfonyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
